molecular formula C10H14ClN3O B500915 N-butyl-N'-(2-chloro-3-pyridinyl)urea

N-butyl-N'-(2-chloro-3-pyridinyl)urea

Cat. No.: B500915
M. Wt: 227.69g/mol
InChI Key: ZUOJODJYQMTGNH-UHFFFAOYSA-N
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Description

N-butyl-N'-(2-chloro-3-pyridinyl)urea is a substituted urea derivative characterized by a butyl group attached to one nitrogen atom and a 2-chloro-3-pyridinyl moiety on the adjacent nitrogen.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69g/mol

IUPAC Name

1-butyl-3-(2-chloropyridin-3-yl)urea

InChI

InChI=1S/C10H14ClN3O/c1-2-3-6-13-10(15)14-8-5-4-7-12-9(8)11/h4-5,7H,2-3,6H2,1H3,(H2,13,14,15)

InChI Key

ZUOJODJYQMTGNH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NC1=C(N=CC=C1)Cl

Canonical SMILES

CCCCNC(=O)NC1=C(N=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Neburon (N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea)

  • Structure : Substitutes the pyridinyl group with a 3,4-dichlorophenyl ring and includes an additional methyl group on the urea nitrogen.
  • CAS No.: 555-37-3 .
  • Properties :
    • Molecular formula: Likely C₁₁H₁₄Cl₂N₂O (estimated molecular weight ~277.15 g/mol).
    • Applications: Herbicide, inhibiting cellulose biosynthesis in plants.
  • The pyridinyl nitrogen in N-butyl-N'-(2-chloro-3-pyridinyl)urea introduces polarity, possibly improving solubility in polar solvents.

N-butyl-N'-(4-methoxy-benzenesulfonyl)-urea

  • Structure : Features a sulfonyl-linked 4-methoxyphenyl group instead of the chloropyridinyl moiety.
  • Molecular Weight : 286.35 g/mol (C₁₂H₁₈N₂O₄S) .
  • Properties :
    • LogP: ~2.02 (indicative of moderate lipophilicity).
    • Polar Surface Area (PSA): 95.5 Ų, suggesting hydrogen-bonding capacity.
  • The methoxy substituent may enhance photostability compared to chlorine, which is prone to dehalogenation .

Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)

  • Structure : Contains a 2-chlorobenzyl group and a bulky cumyl substituent.
  • Applications : Herbicide targeting broadleaf weeds .
  • Key Differences :
    • The bulky cumyl group in cumyluron likely reduces mobility in soil compared to the linear butyl chain in the target compound.
    • The pyridinyl ring in this compound may offer stronger π-π interactions with biological targets, enhancing bioactivity .

Physicochemical and Functional Insights

Structural Influence on Solubility and Stability

  • Pyridinyl vs. Phenyl : The nitrogen atom in the pyridinyl ring increases polarity, improving aqueous solubility compared to neburon’s dichlorophenyl group. However, this may reduce membrane permeability .
  • Chlorine Position : The 2-chloro substitution on pyridine may sterically hinder enzymatic degradation, enhancing environmental persistence relative to unsubstituted analogs .

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